A Technical Guide to 2-Methyl-3,5-dinitrobenzonitrile: Synthesis, Characterization, and Potential Applications
A Technical Guide to 2-Methyl-3,5-dinitrobenzonitrile: Synthesis, Characterization, and Potential Applications
This in-depth technical guide provides a comprehensive overview of 2-Methyl-3,5-dinitrobenzonitrile, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited direct literature on this specific benzonitrile, this guide focuses on a robust and scientifically grounded approach, detailing the synthesis and characterization of its immediate and well-documented precursor, 2-Methyl-3,5-dinitrobenzoic acid. Furthermore, a proposed synthetic route to the target benzonitrile is presented, offering a practical workflow for its preparation.
The Strategic Precursor: 2-Methyl-3,5-dinitrobenzoic Acid
A thorough understanding of 2-Methyl-3,5-dinitrobenzonitrile begins with its logical precursor, 2-Methyl-3,5-dinitrobenzoic acid. This compound is well-characterized in the scientific literature and serves as a readily accessible starting material.
IUPAC Name and Structure
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IUPAC Name: 2-Methyl-3,5-dinitrobenzoic acid
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Synonyms: 3,5-Dinitro-2-toluic acid, 3,5-Dinitro-o-toluic acid[1]
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CAS Number: 28169-46-2[2]
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Molecular Formula: C₈H₆N₂O₆[2]
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Molecular Weight: 226.14 g/mol [2]
Structure:
Caption: Chemical structure of 2-Methyl-3,5-dinitrobenzoic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Methyl-3,5-dinitrobenzoic acid.
| Property | Value | Source |
| Melting Point | 204-210 °C | [3] |
| Appearance | White to pale cream or pale yellow crystalline powder | [3] |
| Molecular Formula | C₈H₆N₂O₆ | [2] |
| Molecular Weight | 226.14 g/mol | [2] |
Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid
The synthesis of 2-Methyl-3,5-dinitrobenzoic acid is achieved through the nitration of o-toluic acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, and the choice of reagents and conditions is critical for achieving a high yield.
Caption: Workflow for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (11.2 mol) and cool the mixture in an ice bath to 0°C.[4]
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Slowly add fuming nitric acid (0.7 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. The use of a strong acid like sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is essential for the dinitration of the aromatic ring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]
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Heat the mixture to 100°C and reflux for 4 hours.[4]
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Cool the reaction to room temperature and carefully add a second portion of fuming nitric acid (0.69 mol).[4]
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Resume refluxing for an additional 3 hours to ensure complete dinitration.[4]
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After cooling, pour the reaction mixture onto crushed ice. This will precipitate the solid product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.[4]
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The crude product can be recrystallized from a methanol/water mixture to yield pure 2-Methyl-3,5-dinitrobenzoic acid as yellow needles.[4]
Proposed Synthesis of 2-Methyl-3,5-dinitrobenzonitrile
With a reliable method for obtaining the precursor, the next logical step is its conversion to the target molecule, 2-Methyl-3,5-dinitrobenzonitrile. The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis, and several methods are available.[5][6]
General Considerations for Carboxylic Acid to Nitrile Conversion
The direct conversion of carboxylic acids to nitriles often involves harsh conditions, such as high temperatures, which may not be suitable for all substrates.[6] A common and milder two-step approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
Caption: Proposed synthetic pathway to 2-Methyl-3,5-dinitrobenzonitrile.
Proposed Experimental Protocol
This proposed protocol is based on established methods for the conversion of benzoic acids to benzonitriles.
Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoyl chloride
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In a fume hood, suspend 2-Methyl-3,5-dinitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of 2-Methyl-3,5-dinitrobenzamide
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Dissolve the crude 2-Methyl-3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
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The amide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Dehydration to 2-Methyl-3,5-dinitrobenzonitrile
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In a dry flask, combine the 2-Methyl-3,5-dinitrobenzamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Gently heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, carefully pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-3,5-dinitrobenzonitrile.
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The product can be further purified by column chromatography or recrystallization.
Hypothetical Structural Characterization
For researchers who undertake the synthesis of 2-Methyl-3,5-dinitrobenzonitrile, the following spectroscopic data would be anticipated for structural confirmation.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two aromatic protons appearing as doublets or singlets in the downfield region. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃).- A signal for the nitrile carbon (C≡N).- Six distinct signals for the aromatic carbons, with those attached to the nitro groups being significantly downfield. |
| IR Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch.- Strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 2-Methyl-3,5-dinitrobenzonitrile (C₈H₅N₃O₄). |
Potential Applications and Future Directions
While specific applications for 2-Methyl-3,5-dinitrobenzonitrile are not yet established, its structure suggests several areas of potential interest for drug development and materials science:
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Intermediate for Heterocyclic Synthesis: The nitrile group is a versatile functional group that can be converted into various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.
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Bioactivity: The presence of dinitro-aromatic moieties in other molecules has been associated with a range of biological activities.[7]
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Energetic Materials: Dinitro-aromatic compounds are often explored for their energetic properties.
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Precursor for Novel Ligands: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization in the design of novel ligands for metal complexes.
Future research should focus on the successful synthesis and isolation of 2-Methyl-3,5-dinitrobenzonitrile, followed by a thorough evaluation of its physicochemical properties and biological activity.
Safety Considerations
Dinitro-aromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
References
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Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]
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Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2819. [Link]
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PubChem. (n.d.). 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.
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Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(34), 20958-20963. [Link]
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Organic Chemistry Portal. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives [Video]. YouTube. [Link]
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Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. [Link]
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Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]
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